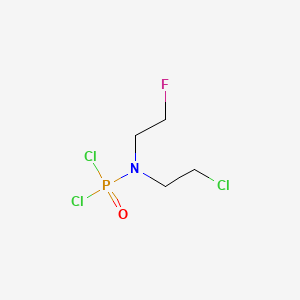
Phosphoramidic dichloride, N-(2-chloroethyl)-N-(2-fluoroethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphoramidic dichloride, N-(2-chloroethyl)-N-(2-fluoroethyl)- is a chemical compound that belongs to the class of phosphoramidic dichlorides. These compounds are characterized by the presence of a phosphorus atom bonded to two chlorine atoms and an amide group. The specific substituents, 2-chloroethyl and 2-fluoroethyl, impart unique properties to this compound, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphoramidic dichloride, N-(2-chloroethyl)-N-(2-fluoroethyl)- typically involves the reaction of phosphorus trichloride with amines containing the desired substituents. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the phosphorus-chlorine bonds. Common solvents used include dichloromethane or toluene, and the reaction may be catalyzed by a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale reactions using similar principles as the laboratory synthesis. The process would be optimized for yield and purity, with careful control of reaction conditions to minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphoramidic dichloride, N-(2-chloroethyl)-N-(2-fluoroethyl)- can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles, such as alcohols or amines, to form phosphoramidates or phosphoramidites.
Oxidation and Reduction: The phosphorus center can be oxidized to form phosphoramidic acids or reduced to form phosphines.
Hydrolysis: In the presence of water, the compound can hydrolyze to form phosphoric acid derivatives.
Common Reagents and Conditions
Common reagents for these reactions include nucleophiles like alcohols, amines, and thiols. Oxidizing agents such as hydrogen peroxide or reducing agents like lithium aluminum hydride may also be used. Reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alcohols can yield phosphoramidates, while hydrolysis can produce phosphoric acid derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent in the synthesis of other phosphorus-containing compounds.
Biology: May be used in the modification of biomolecules for research purposes.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of phosphoramidic dichloride, N-(2-chloroethyl)-N-(2-fluoroethyl)- involves its reactivity with nucleophiles. The compound can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The specific molecular targets and pathways would depend on the context of its use, such as in drug development or biochemical research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phosphoramidic dichloride, N-(2-chloroethyl)-N-(2-bromoethyl)-: Similar structure but with a bromine substituent instead of fluorine.
Phosphoramidic dichloride, N-(2-chloroethyl)-N-(2-methyl)-: Similar structure but with a methyl substituent instead of fluorine.
Phosphoramidic dichloride, N-(2-chloroethyl)-N-(2-ethyl)-: Similar structure but with an ethyl substituent instead of fluorine.
Uniqueness
The presence of both 2-chloroethyl and 2-fluoroethyl groups in phosphoramidic dichloride, N-(2-chloroethyl)-N-(2-fluoroethyl)- imparts unique reactivity and properties compared to its analogs
Eigenschaften
CAS-Nummer |
5001-31-0 |
|---|---|
Molekularformel |
C4H8Cl3FNOP |
Molekulargewicht |
242.44 g/mol |
IUPAC-Name |
N-(2-chloroethyl)-N-dichlorophosphoryl-2-fluoroethanamine |
InChI |
InChI=1S/C4H8Cl3FNOP/c5-1-3-9(4-2-8)11(6,7)10/h1-4H2 |
InChI-Schlüssel |
LZXYXZYVUMCUJG-UHFFFAOYSA-N |
Kanonische SMILES |
C(CF)N(CCCl)P(=O)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2S,3S)-2-methyl-6-[(E)-prop-1-enyl]-2,3-dihydro-1,4-benzodioxin-3-yl]benzene-1,3-diol](/img/structure/B13414956.png)


![3-({3-[(4-Aminobutyl)amino]propyl}amino)propanenitrile](/img/structure/B13414968.png)
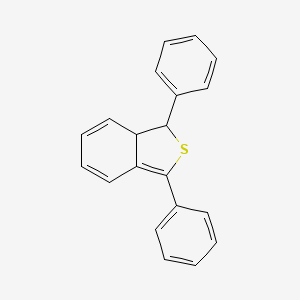

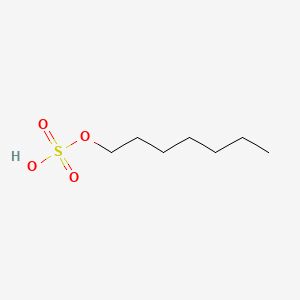
![4-[4-(2-Nitrophenyl)-1-piperazinyl]phenol](/img/structure/B13414994.png)
![(S)-[1-[[Cyclohexyl[(cyclohexylamino)carbonyl]amino]carbonyl]-2-methylpropyl]carbamic Acid Phenylmethyl Ester](/img/structure/B13415001.png)
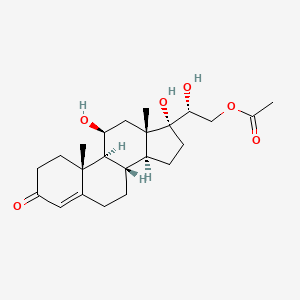
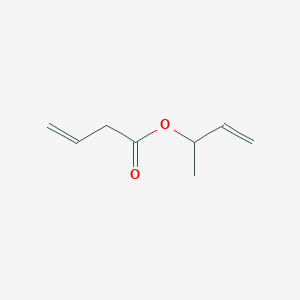
![1,2,2a,3,4,4a,7a,7b-Octahydro-5H-cyclopent[cd]inden-5-one](/img/structure/B13415028.png)
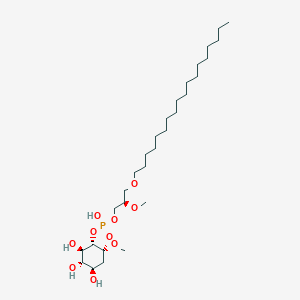
![Cadmium, [carbonato(2-)-|EO]-](/img/structure/B13415038.png)
